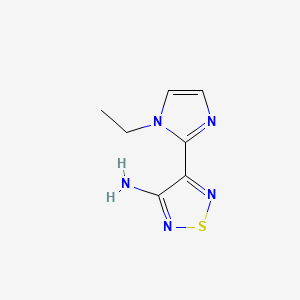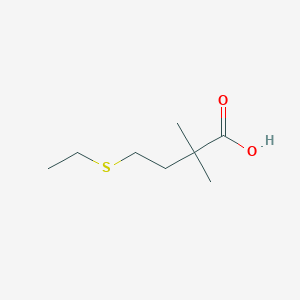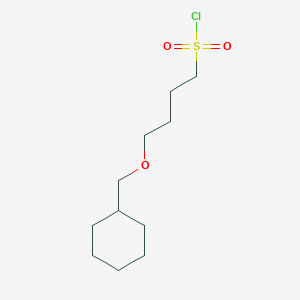
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride is a chemical compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 268.80 g/mol . This compound is used in various laboratory experiments and chemical synthesis due to its versatile nature.
Preparation Methods
The synthesis of 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexylmethanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The mixture is stirred at room temperature until the reaction is complete, followed by purification through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as triethylamine, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can further undergo various transformations.
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functionalities.
Mechanism of Action
The mechanism by which 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride: This compound has a benzene ring instead of a butane chain, which can influence its reactivity and selectivity in chemical reactions.
Cyclohexylmethanesulfonyl chloride: Lacking the butane chain, this compound may have different physical properties and reactivity profiles.
Butane-1-sulfonyl chloride: Without the cyclohexylmethoxy group, this compound may exhibit different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclohexylmethoxy group and the butane-1-sulfonyl chloride moiety, which imparts specific reactivity and selectivity characteristics .
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
4-(cyclohexylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h11H,1-10H2 |
InChI Key |
NBWAHHVKVUOAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


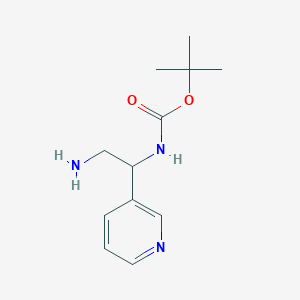
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
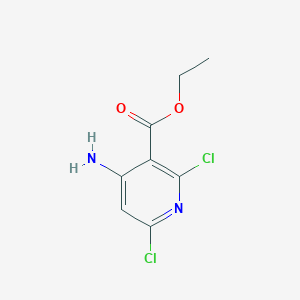
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
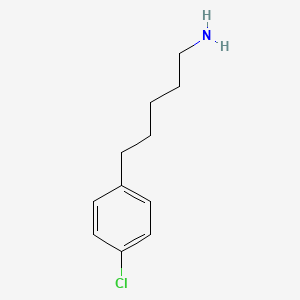
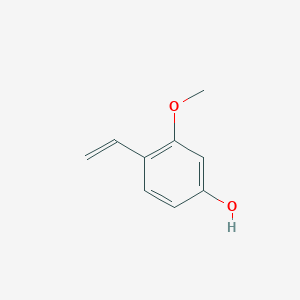
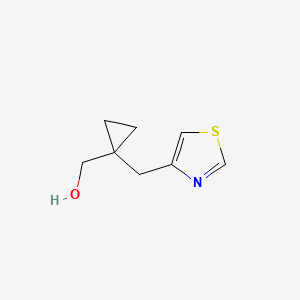
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
